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Compound of Interest

Compound Name: Basic violet 14

Cat. No.: B147767

Introduction: Basic Violet 14, also known by synonyms such as Basic Fuchsin and Rosaniline,
is a cationic triarylmethane dye with significant applications in histology, microbiology as a
biological stain, and in the textile industry.[1] Its vibrant magenta color is a result of a complex
chromophore system, making it an ideal subject for spectroscopic analysis. This technical
guide provides an in-depth overview of the spectroscopic data and analytical protocols for
Basic Violet 14, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Basic Violet 14 is essential
for its accurate spectroscopic analysis. The compound is a mixture of rosaniline and
pararosaniline hydrochlorides.[1] Key identifiers and properties are summarized below.
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Property Value Reference(s)
CAS Number 632-99-5 [2]

Molecular Formula C20H20CIN3 [2]

Molecular Weight 337.86 g/mol [2][3]

4-[(4-aminophenyl)-(4-imino-3-
methylcyclohexa-2,5-dien-1-

IUPAC Name ) » [2]
ylidene)methyl]aniline

hydrochloride

Basic Fuchsin, Rosaniline
Synonyms . [3]
Hydrochloride, C.I. 42510

Appearance Dark green crystalline powder [2][3]

N Slightly soluble in water;
Solubility ) [3]
Soluble in ethanol

Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation and quantification of
dyes like Basic Violet 14. The interaction of the molecule with electromagnetic radiation
provides a unique "fingerprint" that can be used for identification and analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule and is particularly
useful for colored compounds. The primary absorption peak in the visible region is responsible
for the dye's characteristic color.

Parameter Value (in 50% Ethanol) Reference(s)
Absorption Maximum (Amax) 549 - 552 nm [3]
Absorptivity (A1% /1 cm) 2360 - 2710 [3]

Note: The Amax can vary slightly depending on the solvent and pH of the solution.
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Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the functional groups within the molecule.
The spectrum provides detailed information about the chemical structure. The following table
lists the principal absorption bands observed in the IR spectrum of Basic Violet 14 (Fuchsin).

Assignment of Vibrational

Wavenumber (cm~—?) Intensity

Mode

N-H stretching (primary
~3400 - 3200 Strong, Broad )

amines)
~3100 - 3000 Medium Aromatic C-H stretching

C=C stretching (aromatic
~1620 Strong )

rings)
~1580 Strong N-H bending (scissoring)

C=C stretching (aromatic
~1500 Strong ]

rings)

) C-N stretching (aromatic

~1340 Medium )

amine)
~1180 Medium C-H in-plane bending

C-H out-of-plane bending (p-
~820 Strong P a9(p

subst.)

(Data interpreted from the Coblentz Society, Inc. spectrum available in the NIST Chemistry
WebBook)[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental NMR spectra for Basic Violet 14 are not readily available in
published literature, the expected chemical shifts can be predicted based on its molecular
structure. NMR spectroscopy confirms the hydrogen and carbon framework of the molecule.

Predicted *H NMR Data:
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Chemical Shift (6, ppm) Multiplicity Assighment
Aromatic protons (H on phenyl
~75-6.5 Multiplets ] P ( pheny
rings)
~4.0-3.5 Broad Singlet Amine protons (-NHz)
) Methyl protons (-CHs on the
~2.2 Singlet )
phenyl ring)
Predicted 3C NMR Data:
Chemical Shift (6, ppm) Assignment
~170 Central sp2 carbon (methine bridge)
~150 - 120 Aromatic carbons
~18 Methyl carbon (-CHs)

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining reproducible and
accurate spectroscopic data.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maximum (Amax) and quantify the concentration of
Basic Violet 14 in a solution.

o Preparation of Stock Solution: Accurately weigh approximately 10 mg of Basic Violet 14
powder and dissolve it in a 100 mL volumetric flask using 50% ethanol as the solvent. This
creates a 100 pg/mL stock solution.

e Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a
series of standard solutions with concentrations ranging from 1 pg/mL to 10 pug/mL.

 Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
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e Blank Measurement: Fill a cuvette with the solvent (50% ethanol) and use it to set the
baseline absorbance to zero.

e Sample Measurement:

o Record the UV-Vis spectrum of one of the standard solutions from 200 nm to 800 nm to
determine the Amax.

o Measure the absorbance of all standard solutions at the determined Amax.
o Data Analysis:
o Plot a calibration curve of absorbance versus concentration.

o Use the Beer-Lambert law (A = ecl) and the calibration curve to determine the
concentration of unknown samples.

FTIR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid Basic Violet 14 to identify its functional

groups.
e Sample Preparation:

o Thoroughly dry both the Basic Violet 14 sample and spectroscopic grade Potassium
Bromide (KBr) powder in an oven to remove any moisture.

o In an agate mortar, grind 1-2 mg of the dye into a fine powder.

o Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly
with the sample.

e Pellet Formation:
o Transfer the mixture to a pellet press die.

o Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or
translucent pellet.
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e Instrumentation: Use a calibrated FTIR spectrometer.

e Background Spectrum: Run a background scan with an empty sample compartment to
record the spectrum of the ambient atmosphere (COz and H20).

o Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum.
The typical scan range is 4000 cm~1* to 400 cm~1.

o Data Analysis: The resulting spectrum will show absorption bands corresponding to the
vibrational frequencies of the functional groups present in the molecule.

NMR Spectroscopy Protocol (General Procedure)

Objective: To obtain *H and 3C NMR spectra to confirm the molecular structure of Basic Violet
14.

e Sample Preparation:

o Dissolve 5-10 mg of Basic Violet 14 in approximately 0.5-0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds or CD30D) in a clean, dry NMR tube. The choice of solvent is
critical as the dye must be soluble and the solvent signals should not overlap with sample
signals.

o Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
» Data Acquisition:

o Tune and shim the spectrometer to ensure a homogeneous magnetic field.

o Acquire a *H NMR spectrum.

o Acquire a broadband proton-decoupled 3C NMR spectrum.

o Data Processing and Analysis:

o Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
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o Phase the spectrum and calibrate the chemical shift scale using the TMS signal at O ppm.

o Integrate the signals in the *H spectrum to determine the relative ratios of different types of

protons.

o Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to
assign the signals to the specific protons and carbons in the molecular structure.

Mandatory Visualizations

Visual representations are key to understanding the chemical structure and experimental

processes.

Caption: Chemical structure of Basic Violet 14 (Rosaniline).
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Caption: Generalized workflow for the spectroscopic analysis of a solid dye.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of Basic Violet 14: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147767#basic-violet-14-spectroscopic-data-and-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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